N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

Antitubercular drug discovery Efflux pump inhibition Regioisomer SAR

N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide (molecular formula C₂₂H₁₆BrNO₄, exact mass 437.026271 g/mol, molecular weight 438.27 g/mol) is a synthetic small molecule belonging to the 2,3-dihydro-1,4-benzodioxin-6-yl benzamide class. It features a 2-bromobenzoyl substituent at the 7-position and a benzamide moiety at the 6-position of the dihydrobenzodioxin core.

Molecular Formula C22H16BrNO4
Molecular Weight 438.3 g/mol
Cat. No. B3510017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide
Molecular FormulaC22H16BrNO4
Molecular Weight438.3 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4Br
InChIInChI=1S/C22H16BrNO4/c23-17-9-5-4-8-15(17)21(25)16-12-19-20(28-11-10-27-19)13-18(16)24-22(26)14-6-2-1-3-7-14/h1-9,12-13H,10-11H2,(H,24,26)
InChIKeyUQSDLPHLFWUCRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[7-(2-Bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide – Compound Identity, Scaffold Class, and Procurement-Relevant Characteristics


N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide (molecular formula C₂₂H₁₆BrNO₄, exact mass 437.026271 g/mol, molecular weight 438.27 g/mol) is a synthetic small molecule belonging to the 2,3-dihydro-1,4-benzodioxin-6-yl benzamide class. It features a 2-bromobenzoyl substituent at the 7-position and a benzamide moiety at the 6-position of the dihydrobenzodioxin core. The compound is a regioisomer of the experimentally validated EfpA efflux pump inhibitor BRD‑9327 [1], which bears the 2‑bromobenzamide at position 6 and a benzoyl group at position 7. Predicted physicochemical properties include a density of 1.503 ± 0.06 g/cm³ and a boiling point of 537.0 ± 50.0 °C . The compound is catalogued by multiple chemical suppliers under research-grade purity specifications (typically ≥95 %) and is utilized as a building block for structure–activity relationship (SAR) exploration around the benzodioxin scaffold.

Why N-[7-(2-Bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide Cannot Be Interchanged with Generic Benzodioxin Analogs – The Critical Role of Regiochemistry


The 2,3-dihydro-1,4-benzodioxin-6-yl benzamide scaffold supports multiple regioisomeric and substitution variants that exhibit profoundly divergent biological activities and target engagement profiles. The clinically characterized comparator BRD‑9327 (N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromobenzamide) inhibits the essential Mycobacterium tuberculosis efflux pump EfpA with a Ki/Ki′ of 5.3 in wild-type M. smegmatis and displays moderate activity (MIC 6.25 µM) against the EfpA hypomorph strain [1]. In BRD‑9327, the 2‑bromobenzamide occupies position 6 and the unsubstituted benzoyl occupies position 7; swapping these two substituents—as in the target compound—alters the spatial orientation of the bromine atom and the hydrogen-bonding capabilities of the amide linkage, which are expected to directly affect binding-pocket complementarity in EfpA and other protein targets [2]. Simply substituting a generic benzodioxin analog without controlling for the exact regiochemistry of the bromobenzoyl and benzamide groups therefore risks losing target engagement, altering selectivity, and invalidating SAR models built on the BRD‑9327 scaffold.

Quantitative Differentiation Evidence for N-[7-(2-Bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide


Regioisomeric Differentiation vs. BRD‑9327: Bromine Positional Swap Alters EfpA Binding Mode

The target compound is the exact regioisomer of BRD‑9327, a validated EfpA inhibitor. BRD‑9327 (N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromobenzamide) carries the 2‑bromobenzamide at position 6 and an unsubstituted benzoyl at position 7, whereas the target compound carries a 2‑bromobenzoyl at position 7 and an unsubstituted benzamide at position 6. BRD‑9327 binds in the outer vestibule of EfpA without complete blockade of the substrate path, as shown by a 3.0 Å cryo‑EM structure (PDB 9BIQ) [1]. The regioisomeric swap repositions the bromine atom from the amide-bearing ring to the ketone-bearing ring, which is predicted to alter hydrogen-bond geometry with backbone residues in the vestibule and affect the Ki/Ki′ ratio. BRD‑9327 exhibits a Ki/Ki′ of 5.3 (uncompetitive inhibition) in wild-type M. smegmatis expressing EfpA, and a Ki/Ki′ of 0.6 (competitive inhibition) in the efpA‑deleted background [2]. The target compound, by virtue of its swapped substitution pattern, represents a critical probe for dissecting whether the bromine position determines the transition between competitive and uncompetitive inhibition modes.

Antitubercular drug discovery Efflux pump inhibition Regioisomer SAR

Predicted Physicochemical Property Comparison with the 4‑Bromo Positional Isomer

The 4‑bromo positional isomer N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide (exact mass 437.026271 g/mol, identical molecular formula C₂₂H₁₆BrNO₄) serves as the closest comparator for molecular weight and formula, but differs in the substitution position of the bromine on the benzoyl ring (para vs. ortho). The ortho‑bromine in the target compound introduces steric hindrance and alters the dihedral angle between the benzoyl carbonyl and the bromophenyl ring, which is expected to shift chromatographic retention times and NMR chemical shifts relative to the para isomer. SpectraBase confirms the 4‑bromo isomer has a distinct ¹H NMR spectrum (SpectraBase Compound ID distinct from the target compound) [1]. The target compound's predicted density (1.503 g/cm³) and boiling point (537.0 °C) are derived from computational models based on the ortho‑bromo substitution .

Physicochemical profiling Positional isomer comparison Chromatographic method development

Scaffold-Level Differentiation: Dihydrobenzodioxin Core Confers Distinct Conformational Restraint Relative to Benzodioxole and Benzofuran Analogs

The 2,3-dihydro-1,4-benzodioxin core present in the target compound imposes a characteristic ethylene glycolate bridge that restricts the conformational freedom of the fused phenyl ring relative to the benzamide and benzoyl substituents. This is in contrast to benzodioxole (methylenedioxy bridge, planar and shorter) and benzofuran (furan oxygen, aromatic) scaffolds that are commonly used as bioisosteres. MDP5, a molecule containing the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety, has been co-crystallized with BRD2‑BD1 (PDB 7USI) and demonstrates that the dihydrobenzodioxin oxygen atoms participate in water-mediated hydrogen-bond networks with the bromodomain binding pocket [1]. In the target compound, the additional 2‑bromobenzoyl group at C7 is expected to further restrict rotation around the C7–C(O) bond due to ortho‑bromine steric clash with the dioxin ring oxygens, a torsional constraint absent in non‑ortho‑substituted comparators.

Scaffold hopping Conformational analysis Medicinal chemistry

Chlorinated and Methoxylated Benzamide Analogs as Benchmarks for Substituent-Dependent Activity Modulation

Several analogs with modifications to the benzamide ring have been catalogued, including N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-chlorobenzamide (C₂₂H₁₆BrClN₂O₄, MW 504.73 g/mol) and N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide (C₂₃H₁₈BrNO₅, MW 468.3 g/mol) . The unsubstituted benzamide (target compound, MW 438.27 g/mol) serves as the minimal benzamide baseline for this series. The 3‑chloro substitution increases molecular weight by ~66 g/mol (15%) and introduces an electron-withdrawing group, while the 4‑methoxy substitution increases MW by ~30 g/mol (7%) and introduces an electron-donating group. In the context of the EfpA efflux pump, BRD‑9327 (which has the 2‑bromobenzamide rather than unsubstituted benzamide) achieves a Ki/Ki′ of 5.3, whereas the target compound—lacking the bromine on the benzamide ring—is predicted to have a different Ki/Ki′ profile, providing a clean comparator for isolating the contribution of the benzamide-ring bromine to EfpA inhibition.

Structure–activity relationship Benzamide substitution Biological screening

Prioritized Research and Industrial Application Scenarios for N-[7-(2-Bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide


Regioisomeric Probe for Dissecting EfpA Efflux Pump Inhibition Mechanisms in Mycobacterium tuberculosis

As the direct regioisomer of the validated EfpA inhibitor BRD‑9327, the target compound enables head‑to‑head comparison of how the bromine position (C6‑amide vs. C7‑ketone) governs inhibition modality (competitive vs. uncompetitive). Researchers can use this compound in ethidium bromide efflux assays in M. smegmatis wild‑type and ΔefpA strains to determine its Ki/Ki′ ratio and compare it with BRD‑9327 (Ki/Ki′ = 5.3 for uncompetitive inhibition in WT, 0.6 for competitive inhibition in ΔefpA) [1]. This comparison directly informs the design of collateral‑sensitivity drug pairs for combination antitubercular therapy.

Baseline Benzamide Scaffold for SAR Expansion Around the 2-Bromobenzoyl-Dihydrobenzodioxin Core

The unsubstituted benzamide of the target compound provides the minimal‑substitution reference point for a series that includes 3‑chlorobenzamide (MW +15.2%), 4‑methoxybenzamide (MW +6.8%), and the regioisomeric 2‑bromobenzamide (BRD‑9327, identical MW). By establishing the baseline potency, selectivity, and physicochemical profile of the target compound, medicinal chemistry teams can quantitatively attribute changes in activity to each benzamide‑ring modification, accelerating SAR table construction without confounding from additional halogens .

Ortho‑Bromo Conformational Probe for Structural Biology of Dihydrobenzodioxin‑Binding Proteins

The ortho‑bromine atom adjacent to the benzoyl carbonyl introduces a steric clash with the dioxin ring oxygens that restricts rotation around the C7–C(O) bond, creating a conformationally constrained ligand geometry. This property is valuable for cryo‑EM and X‑ray crystallography studies—analogous to the BRD‑9327–EfpA structure (PDB 9BIQ, 3.0 Å) [2]—where the bromine atom also serves as an anomalous scattering marker for phase determination. The target compound can be soaked into EfpA or bromodomain crystals to generate the regioisomeric structural dataset that reveals how bromine position dictates binding pose and water‑network architecture in the outer vestibule.

Analytical Reference Standard for Ortho‑ vs. Para‑Bromo Isomer Identification in Quality Control

The target compound (ortho‑bromo) and its 4‑bromo positional isomer share identical molecular formula, exact mass, and predicted density range, making them indistinguishable by mass spectrometry or elemental analysis alone. Procurement of the authenticated ortho‑bromo compound, supported by its distinct ¹H NMR fingerprint (SpectraBase), enables QC laboratories to establish orthogonal identity testing protocols (NMR chemical shift signatures) that resolve the two isomers—critical for batch release testing in research supply chains where isomeric purity impacts downstream biological assay reproducibility [3].

Quote Request

Request a Quote for N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.